Ac-Tyr-Phe-OMe
Overview
Description
Mechanism of Action
Target of Action
Ac-Tyr-Phe-OMe, a synthetic peptide, is primarily targeted by enzymes such as pepsin . Pepsin is a proteolytic enzyme that plays a crucial role in the digestion of proteins in the stomach.
Mode of Action
The interaction of this compound with its target, pepsin, involves the formation of a sensitive peptide bond between the aromatic L-amino acid residues . This interaction leads to changes in the structure of the peptide, affecting its function and properties.
Biochemical Pathways
The action of this compound primarily affects the proteolytic pathways in the body. The compound, being a substrate for pepsin, is involved in the breakdown of proteins into smaller peptides or amino acids . This process is crucial for the digestion and absorption of dietary proteins.
Result of Action
The primary result of the action of this compound is the breakdown of the peptide by pepsin, leading to the release of smaller peptides or amino acids . These smaller molecules can then be absorbed and utilized by the body. This process is essential for the digestion and utilization of dietary proteins.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of pepsin, the primary target of this compound, is highly dependent on the pH of the environment . Pepsin shows optimal activity in the acidic environment of the stomach. Therefore, changes in gastric pH could influence the interaction between this compound and pepsin, thereby affecting the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Ac-Tyr-Phe-OMe plays a significant role in biochemical reactions, particularly in the chymotrypsin-catalyzed hydrolysis . It interacts with enzymes such as chymotrypsin, which catalyzes its hydrolysis . The nature of these interactions is primarily enzymatic, where this compound serves as a substrate for the enzyme .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed in the context of enzymatic reactions. It influences cell function by serving as a substrate for specific enzymes, thereby participating in cellular metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its role as a substrate in enzymatic reactions. It exerts its effects at the molecular level through binding interactions with enzymes like chymotrypsin . This interaction leads to the hydrolysis of this compound, which can influence gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily observed in the context of enzymatic reactions. Information on its stability, degradation, and long-term effects on cellular function can be obtained from kinetic investigations of enzyme-catalyzed reactions .
Metabolic Pathways
This compound is involved in metabolic pathways related to the enzymatic hydrolysis of specific substrates. It interacts with enzymes such as chymotrypsin in these pathways .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are primarily related to its role as a substrate in enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Tyr-Phe-OMe typically involves the stepwise coupling of protected amino acidsCommon reagents used in these reactions include carbodiimides for peptide bond formation and protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity peptides .
Chemical Reactions Analysis
Types of Reactions
Ac-Tyr-Phe-OMe undergoes various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The aromatic rings in tyrosine and phenylalanine can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or tyrosinase can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced peptides, and substituted aromatic compounds. These products can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Ac-Tyr-Phe-OMe has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-tyrosine amide (N-Ac-Tyr-NH2): Similar to Ac-Tyr-Phe-OMe but lacks the phenylalanine residue.
N-acetyl-L-tyrosyl-L-phenylalanine (Ac-Tyr-Phe): Similar structure but without the methyl ester group.
Uniqueness
This compound is unique due to the presence of both acetylated tyrosine and phenylalanine residues, along with a methyl ester group. This combination provides distinct chemical properties, such as enhanced stability and specific reactivity towards proteolytic enzymes . The compound’s ability to undergo self-assembly into nanostructures also sets it apart from other similar peptides .
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKAXMXOQRFJPK-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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